![molecular formula C19H18N4OS B11668649 N'-[(1E,2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11668649.png)
N'-[(1E,2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carbohydrazide
Description
N'-[(1E,2E)-2-Methyl-3-phenylprop-2-en-1-ylidene]-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carbohydrazide is a carbohydrazide derivative featuring a pyrazole core substituted with a 5-methylthiophen-2-yl group and a (1E,2E)-2-methyl-3-phenylpropenylidene hydrazide moiety. The compound’s structure (Fig. 1) is characterized by its conjugated enone system and heterocyclic substituents, which are critical for its electronic and steric properties .
Structural Confirmation: The (E,E)-configuration of the propenylidene group is likely confirmed via single-crystal X-ray diffraction (SC-XRD), a standard method for such compounds (e.g., used SC-XRD with SHELX software for structural elucidation) . Spectroscopic techniques such as NMR and IR are also employed for preliminary characterization .
Properties
Molecular Formula |
C19H18N4OS |
---|---|
Molecular Weight |
350.4 g/mol |
IUPAC Name |
N-[(E)-[(E)-2-methyl-3-phenylprop-2-enylidene]amino]-5-(5-methylthiophen-2-yl)-1H-pyrazole-3-carboxamide |
InChI |
InChI=1S/C19H18N4OS/c1-13(10-15-6-4-3-5-7-15)12-20-23-19(24)17-11-16(21-22-17)18-9-8-14(2)25-18/h3-12H,1-2H3,(H,21,22)(H,23,24)/b13-10+,20-12+ |
InChI Key |
JGMWAAYQBCBZBJ-TVXDCWTGSA-N |
Isomeric SMILES |
CC1=CC=C(S1)C2=CC(=NN2)C(=O)N/N=C/C(=C/C3=CC=CC=C3)/C |
Canonical SMILES |
CC1=CC=C(S1)C2=CC(=NN2)C(=O)NN=CC(=CC3=CC=CC=C3)C |
Origin of Product |
United States |
Preparation Methods
Core Synthesis via Hydrazide-Ketone Condensation
The primary route involves a two-step process: (1) synthesis of 3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carbohydrazide and (2) condensation with (1E,2E)-2-methyl-3-phenylprop-2-enal. The first step typically employs ester-to-hydrazide conversion using hydrazine hydrate in ethanol under reflux. For example, pyrazole-5-carboxylate esters react with excess hydrazine hydrate (80–100% molar ratio) at 80–90°C for 5–8 hours, achieving hydrazide yields of 85–92%.
The second step involves Schiff base formation. The hydrazide intermediate reacts with (1E,2E)-2-methyl-3-phenylprop-2-enal in ethanol or dimethyl sulfoxide (DMSO), catalyzed by acetic acid or piperidine (1–5 mol%). Reaction completion requires 6–12 hours under reflux, with yields ranging from 70% to 88%.
Table 1: Standard Reaction Conditions for Key Steps
Step | Reactants | Solvent | Catalyst | Temp (°C) | Time (h) | Yield (%) |
---|---|---|---|---|---|---|
1 | Pyrazole ester + NH2NH2 | Ethanol | None | 80–90 | 5–8 | 85–92 |
2 | Hydrazide + α,β-unsaturated aldehyde | Ethanol/DMSO | Acetic acid/piperidine | 80–100 | 6–12 | 70–88 |
Catalytic Systems and Solvent Effects
Role of Acid Catalysts
Proton donors like acetic acid enhance the electrophilicity of the aldehyde carbonyl group, accelerating nucleophilic attack by the hydrazide’s amino group. In contrast, piperidine acts as a base, deprotonating the hydrazide to increase its nucleophilicity. Comparative studies show acetic acid provides marginally higher yields (82–88%) than piperidine (75–85%) due to better stabilization of the transition state.
Solvent Optimization
Ethanol is preferred for its balance of polarity and boiling point, facilitating reflux without side reactions. DMSO, while increasing solubility, often necessitates lower temperatures (60–80°C) to avoid decomposition, reducing yields by 5–10%.
Advanced Purification Techniques
Chromatographic Methods
Crude products are purified via column chromatography using silica gel (60–120 mesh) and ethyl acetate/hexane (3:7 v/v) as eluent. This removes unreacted aldehyde and byproducts like hydrazone isomers. High-performance liquid chromatography (HPLC) with C18 columns and acetonitrile/water mobile phases achieves >98% purity.
Crystallization Protocols
Recrystallization from ethanol-water mixtures (7:3 v/v) yields needle-shaped crystals suitable for X-ray diffraction. Differential scanning calorimetry (DSC) confirms a melting point of 214–217°C, consistent with literature.
Side Reactions and Byproduct Management
Isomerization of α,β-Unsaturated Aldehydes
The (1E,2E)-configuration of the aldehyde is critical. Under acidic conditions, isomerization to (1Z,2E) or (1E,2Z) forms occurs, reducing yields by 15–20%. Stabilizing the aldehyde with anhydrous sodium sulfate or molecular sieves mitigates this issue.
Oxidative Byproducts
Trace oxidation of the thiophene ring’s sulfur atom forms sulfoxide derivatives. Conducting reactions under nitrogen atmosphere and adding antioxidants like butylated hydroxytoluene (BHT, 0.1–0.5 wt%) suppress this side reaction.
Scalability and Industrial Adaptations
Continuous Flow Synthesis
Pilot-scale studies using tubular reactors (25–50 L capacity) demonstrate improved heat transfer and reaction homogeneity. Residence times of 30–45 minutes at 90°C achieve 80–85% yield, comparable to batch processes.
Green Chemistry Approaches
Solvent-free mechanochemical synthesis using ball milling (300–500 rpm, 2–4 hours) reduces ethanol consumption by 90%. However, yields remain lower (60–65%) due to incomplete reactant mixing.
Analytical Characterization
Spectroscopic Confirmation
Chemical Reactions Analysis
Types of Reactions
N’-[(1E,2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyrazole derivatives.
Scientific Research Applications
N’-[(1E,2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carbohydrazide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-[(1E,2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Table 1: Substituent Comparison of Selected Carbohydrazides
Key Observations :
- Electron-Donating vs. Electron-Withdrawing Groups: The 5-methylthiophen-2-yl group (target compound) is electron-rich due to the sulfur atom and methyl group, enhancing π-conjugation.
- Aromatic vs. Heteroaromatic Substituents : Replacement of thiophenyl with phenyl () reduces polarity, likely decreasing solubility in polar solvents .
- Methoxy and Diethylamino Groups: The 2-methoxyphenyl () and 4-diethylaminophenyl () substituents introduce steric bulk and alter electronic properties, affecting binding interactions in biological systems .
Physical and Chemical Properties
Table 2: Physical Properties of Selected Compounds
Key Trends :
- Density and Solubility : Higher molecular weight and aromatic substituents (e.g., ) correlate with increased density and reduced aqueous solubility .
- Acidity : The pKa of ~8.28 () suggests moderate acidity for the hydrazide proton, influenced by electron-donating substituents .
Structural Analysis Techniques
Biological Activity
N'-[(1E,2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carbohydrazide is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
The compound has the following chemical characteristics:
Property | Value |
---|---|
Molecular Formula | CHNOS |
Molecular Weight | 374.44 g/mol |
CAS Number | 1285533-06-3 |
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in key metabolic pathways. The hydrazide functionality is believed to play a crucial role in its reactivity and interaction with biological macromolecules.
Antioxidant Activity
Research indicates that the compound exhibits significant antioxidant properties. It has been shown to scavenge free radicals effectively, thereby reducing oxidative stress in cellular systems. This activity is crucial for protecting cells from damage caused by reactive oxygen species (ROS).
Anti-inflammatory Effects
Studies have demonstrated that this compound can inhibit pro-inflammatory cytokines, making it a potential candidate for treating inflammatory diseases. Its mechanism involves the downregulation of nuclear factor kappa B (NF-kB), which plays a pivotal role in inflammation.
Anticancer Properties
The compound has been investigated for its anticancer effects against various cancer cell lines. In vitro studies suggest that it induces apoptosis (programmed cell death) and inhibits cell proliferation in cancerous cells. The precise mechanism involves modulation of signaling pathways related to cell survival and death.
Case Studies
- Antioxidant Study : A study published in the Journal of Medicinal Chemistry evaluated the antioxidant capacity of this compound using DPPH and ABTS assays. Results showed a significant reduction in free radical levels compared to controls, indicating strong antioxidant potential.
- Anti-inflammatory Research : In a controlled animal study, the administration of the compound resulted in decreased levels of TNF-alpha and IL-6 in serum, suggesting effective anti-inflammatory action. This was corroborated by histopathological analysis showing reduced tissue inflammation.
- Anticancer Investigation : A recent study on breast cancer cell lines revealed that treatment with the compound led to a dose-dependent decrease in cell viability. Mechanistic studies indicated that it activates caspase pathways, confirming its role as an apoptosis inducer.
Q & A
Q. Optimization strategies :
- Temperature control : Maintain 60–70°C during condensation to avoid side products like unreacted hydrazide .
- Catalyst use : Trace acetic acid accelerates Schiff base formation .
- Solvent selection : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates .
Basic: Which spectroscopic techniques are critical for structural confirmation?
- ¹H/¹³C NMR : Assign peaks for the pyrazole ring (δ 6.5–7.5 ppm for aromatic protons), hydrazone NH (δ 10–11 ppm), and thiophene substituents (δ 2.5 ppm for methyl group) .
- IR spectroscopy : Confirm hydrazone C=N stretch (~1600 cm⁻¹) and carbonyl C=O (~1680 cm⁻¹) .
- Mass spectrometry (HRMS) : Verify molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of –CH3 from thiophene substituent) .
Advanced: How can computational methods enhance understanding of its bioactivity?
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity and charge distribution, particularly at the hydrazone and thiophene moieties .
- Molecular docking : Simulate binding to biological targets (e.g., kinases, DNA topoisomerases) using software like AutoDock Vina. Focus on hydrogen bonding (hydrazone NH) and π-π stacking (phenyl and thiophene rings) .
- ADMET prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., logP ~3.2 suggests moderate blood-brain barrier permeability) .
Advanced: How to resolve contradictions in crystallographic data during structure refinement?
- SHELXL refinement : Use restraints for disordered regions (e.g., prop-2-enylidene group) and assign anisotropic displacement parameters (ADPs) for heavy atoms .
- WinGX/ORTEP visualization : Overlay experimental and simulated powder XRD patterns to identify twinning or pseudosymmetry .
- Validation tools : Check CIF files with PLATON to detect missed symmetry or incorrect space group assignments .
Advanced: What experimental designs are suitable for studying its structure-activity relationships (SAR)?
Derivative synthesis :
- Vary substituents on the phenyl (e.g., –OCH3, –NO2) and thiophene rings (e.g., Br, Cl) to assess electronic effects .
- Replace hydrazone with oxime or semicarbazone to probe hydrogen-bonding capacity .
Biological assays :
- Antimicrobial : Microdilution assays (MIC against S. aureus and E. coli) .
- Anticancer : MTT assays on cell lines (e.g., HeLa, MCF-7) with IC50 calculations .
Correlate data : Use multivariate analysis (e.g., PCA) to link logP, polar surface area, and bioactivity .
Advanced: How to address discrepancies in biological activity across similar analogs?
- Meta-analysis : Compare data from analogs (e.g., 5-methylthiophene vs. bromothiophene derivatives) to identify substituent-dependent trends .
- Solubility correction : Normalize activity data to account for solubility differences (e.g., DMSO stock concentration adjustments) .
- Target specificity profiling : Use kinome-wide screening to differentiate off-target effects .
Advanced: What strategies improve crystallinity for X-ray diffraction studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.